molecular formula C39H75O8P B1261622 1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate

Cat. No. B1261622
M. Wt: 703 g/mol
InChI Key: HHMKVXGZZUOMHM-XZRWTQCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-stearoyl-2-oleoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the acyl substituents at positions 1 and 2 are specified as stearoyl and oleoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Role in Asthma Diagnosis

1-Octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate is identified in sputum metabolome profiles of asthma patients, indicating its potential as a biomarker. This discovery, made using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry, highlights its role in glycerophospholipid metabolism, which is crucial for early diagnosis and risk prediction of asthma (Tian et al., 2017).

Synthesis and Analysis in Lipid Studies

The compound has been synthesized and analyzed for various lipid studies. For instance, its synthesis was improved for use in studying membrane lipids, demonstrating its importance in lipid biochemistry (Paltauf, 1976).

Investigation in Lipid Bilayers and Membranes

Studies have explored the packing and motion of hydrocarbon chains in lipid bilayers using 1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-Glycero-3-Phosphate. This research is pivotal in understanding the physical properties of cell membranes and how they are influenced by lipid structures (Barton & Gunstone, 1975).

Critical Micellar Concentration Studies

The compound's critical micellar concentration has been determined, shedding light on its physical-chemical characteristics. Such studies are essential in understanding the biological activities of lipid compounds and their interaction in biological systems (Kramp et al., 1984).

Neurotrophic Effects

Phospholipids, including 1-Octadecanoyl-2-(9Z-Octadecenoyl)-sn-Glycero-3-Phosphate, have been studied for their neurotrophic effects. The findings from these studies provide insights into the potential therapeutic applications of such compounds in neurology (Kwon et al., 2003).

properties

Product Name

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate

Molecular Formula

C39H75O8P

Molecular Weight

703 g/mol

IUPAC Name

[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] octadecanoate

InChI

InChI=1S/C39H75O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44)/b20-18-/t37-/m1/s1

InChI Key

HHMKVXGZZUOMHM-XZRWTQCASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 2
Reactant of Route 2
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 3
Reactant of Route 3
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 4
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 5
Reactant of Route 5
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 6
Reactant of Route 6
1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.